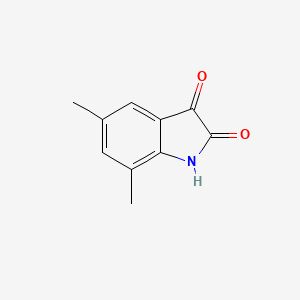5,7-Dimethylisatin
CAS No.: 39603-24-2
Cat. No.: VC2310541
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39603-24-2 |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 5,7-dimethyl-1H-indole-2,3-dione |
| Standard InChI | InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) |
| Standard InChI Key | HFZSCCJTJGWTDZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C(=O)C(=O)N2)C |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C(=O)N2)C |
Introduction
Chemical Identity and Properties
5,7-Dimethylisatin is characterized by its specific chemical identity and physical properties that distinguish it from other isatin derivatives.
Basic Identification
5,7-Dimethylisatin is identified by the following characteristics:
| Parameter | Details |
|---|---|
| Chemical Name | 5,7-Dimethylisatin |
| CAS Number | 39603-24-2 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.19 g/mol (calculated) |
| Physical State | Solid |
| Appearance | Red |
| Solubility | Insoluble in water |
The compound features a fused indole structure with two methyl groups at positions 5 and 7, and it contains important functional groups including ketone and amide moieties that contribute to its chemical reactivity .
Structural Characteristics
The fundamental structure of 5,7-Dimethylisatin consists of an indole core with a 2,3-diketo functionality, specifically featuring:
-
An indole ring system (benzene fused to a pyrrole ring)
-
A ketone group at position 3
-
An amide group at position 2
-
Methyl groups at positions 5 and 7 on the benzene portion of the indole
This unique arrangement of functional groups contributes to the compound's reactivity profile and its potential applications in organic synthesis and medicinal chemistry research .
| Safety Parameter | Classification |
|---|---|
| OSHA Hazard Classification | Not classified as hazardous under 2012 OSHA Standard |
| Carcinogenicity | Not listed as carcinogenic by IARC, NTP, ACGIH, or OSHA |
| Mutagenicity | No information available |
| Reproductive Toxicity | No information available |
| STOT (Single/Repeated Exposure) | None known |
| Environmental Hazard | Not considered hazardous to the environment |
These safety findings suggest that 5,7-Dimethylisatin can be handled with standard laboratory precautions in research settings .
Biological Activities
Structure-Activity Relationship Studies
Research into isatin derivatives, including those with dimethyl substitutions, has revealed important structure-activity relationships (SAR) that may apply to 5,7-Dimethylisatin:
| Structural Feature | Observed Effect |
|---|---|
| C-5 Substitution | Modifications at this position can significantly alter biological activity |
| Halogen Substitution | May enhance binding to biological targets |
| N-Substitution | Can modify selectivity for enzyme inhibition |
The position and nature of substituents on the isatin scaffold play crucial roles in determining the biological activity profiles of these compounds .
Enzyme Inhibition Properties
Isatin derivatives have demonstrated significant enzyme inhibitory activities, particularly against monoamine oxidases (MAOs):
| Enzyme Target | Activity Data for Related Compounds |
|---|---|
| MAO-A | IC₅₀ values ranging from 4.31-22.75 μM for various isatin derivatives |
| MAO-B | Some derivatives show selectivity with nanomolar potency |
While these data are for related isatin derivatives rather than 5,7-Dimethylisatin specifically, they suggest potential areas for investigation with this compound .
Applications in Organic Synthesis
Reactive Sites and Synthetic Utility
The structure of 5,7-Dimethylisatin contains several reactive sites that make it valuable in organic synthesis:
| Reactive Site | Potential Reactions |
|---|---|
| Carbonyl Groups | Condensation reactions, nucleophilic additions |
| Amide N-H | Alkylation, acylation |
| Aromatic Ring | Electrophilic substitution (limited by existing substituents) |
These reactive sites enable 5,7-Dimethylisatin to serve as a versatile building block for constructing more complex molecular architectures .
Research Applications
Current research applications of 5,7-Dimethylisatin and related compounds include:
-
Development of potential enzyme inhibitors
-
Synthesis of heterocyclic compounds with medicinal properties
-
Investigation of structure-activity relationships in drug discovery
-
Exploration as intermediates in the synthesis of biologically active compounds
These applications highlight the importance of 5,7-Dimethylisatin in various research domains, particularly in medicinal chemistry and drug discovery .
Physicochemical Properties
Stability and Reactivity
The stability and reactivity profile of 5,7-Dimethylisatin includes:
| Property | Characteristic |
|---|---|
| Chemical Stability | Stable under normal conditions |
| Conditions to Avoid | Excessive heat, strong oxidizers |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides |
These properties influence the compound's handling requirements and its potential applications in various chemical processes .
Comparative Analysis
Comparison with Other Isatin Derivatives
When compared to other isatin derivatives, 5,7-Dimethylisatin shows distinct characteristics:
| Compound | Key Differences |
|---|---|
| Unsubstituted Isatin | 5,7-Dimethylisatin has increased lipophilicity due to methyl groups |
| 5-Substituted Isatins | The additional 7-methyl in 5,7-Dimethylisatin may influence biological activity |
| N-Substituted Isatins | 5,7-Dimethylisatin retains a reactive N-H group for further modifications |
These comparisons highlight the unique position of 5,7-Dimethylisatin within the broader family of isatin derivatives and suggest potential advantages for specific applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume